molecular formula C8H17NO2 B7875134 3-((Tetrahydro-2H-pyran-4-yl)oxy)propan-1-amine

3-((Tetrahydro-2H-pyran-4-yl)oxy)propan-1-amine

Cat. No.: B7875134
M. Wt: 159.23 g/mol
InChI Key: HRCPDNJZTQBONR-UHFFFAOYSA-N
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Description

3-((Tetrahydro-2H-pyran-4-yl)oxy)propan-1-amine is an organic compound featuring a tetrahydropyran ring attached to a propan-1-amine group via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Tetrahydro-2H-pyran-4-yl)oxy)propan-1-amine typically involves the reaction of tetrahydropyran derivatives with appropriate amine precursors. One common method involves the hydroalkoxylation of γ- and δ-hydroxy olefins using catalysts such as platinum or lanthanide triflates . The reaction conditions often include room temperature ionic liquids to achieve high yields and stereoselectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroalkoxylation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-((Tetrahydro-2H-pyran-4-yl)oxy)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the amine group to other functional groups such as alcohols.

    Substitution: Nucleophilic substitution reactions can replace the amine group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

3-((Tetrahydro-2H-pyran-4-yl)oxy)propan-1-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((Tetrahydro-2H-pyran-4-yl)oxy)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The tetrahydropyran ring and amine group can participate in hydrogen bonding, electrostatic interactions, and hydrophobic effects, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways and cellular processes, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine
  • Tetrahydropyran derivatives
  • Propan-1-amine derivatives

Uniqueness

3-((Tetrahydro-2H-pyran-4-yl)oxy)propan-1-amine is unique due to its specific combination of a tetrahydropyran ring and a propan-1-amine group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry .

Properties

IUPAC Name

3-(oxan-4-yloxy)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c9-4-1-5-11-8-2-6-10-7-3-8/h8H,1-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRCPDNJZTQBONR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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